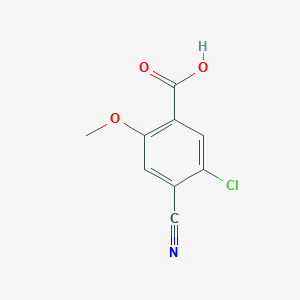

5-Chloro-4-cyano-2-methoxybenzoic acid

Description

5-Chloro-4-cyano-2-methoxybenzoic acid is a substituted benzoic acid derivative with the molecular formula C₉H₅ClNO₃ and a molecular weight of 211.45 g/mol (calculated). Its structure features a chlorine atom at position 5, a cyano group at position 4, and a methoxy group at position 2, attached to a benzoic acid backbone. The cyano group, a strong electron-withdrawing substituent, enhances the acidity of the carboxylic acid moiety (lowering its pKa) compared to analogs with electron-donating groups.

Properties

Molecular Formula |

C9H6ClNO3 |

|---|---|

Molecular Weight |

211.60 g/mol |

IUPAC Name |

5-chloro-4-cyano-2-methoxybenzoic acid |

InChI |

InChI=1S/C9H6ClNO3/c1-14-8-2-5(4-11)7(10)3-6(8)9(12)13/h2-3H,1H3,(H,12,13) |

InChI Key |

PPBZAWAOTGXIQV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)Cl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

*Estimated logP based on methyl substitution.

Physicochemical Properties

- Acidity: The cyano group lowers the pKa of the carboxylic acid (estimated pKa ~2.5–3.0) compared to the methyl-substituted analog (pKa ~4.0–4.5).

- Solubility: The cyano derivative is less lipophilic (logP ~1.8*) than the methyl analog (logP ~2.5) but more lipophilic than the amino-substituted esters (logP ~1.0–1.5).

- Stability: Cyano groups are generally hydrolytically stable under physiological conditions, unlike esters (e.g., ML10302), which may undergo enzymatic cleavage.

*Estimated using fragment-based methods.

Key Research Findings

Role of Substituent Polarity: Polar groups (e.g., amino, cyano) enhance receptor binding affinity but may reduce blood-brain barrier penetration. The cyano group’s dipole interactions could mimic amino functionality while improving metabolic stability.

Synthetic Versatility: The methyl and cyano substituents offer divergent routes for further derivatization. For example, cyano groups can be reduced to amines or converted into tetrazoles for enhanced bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.